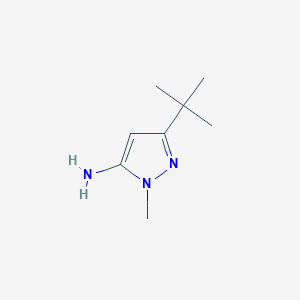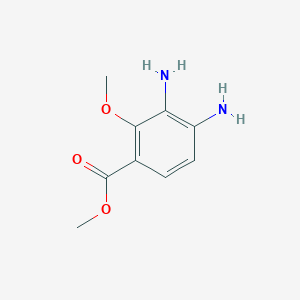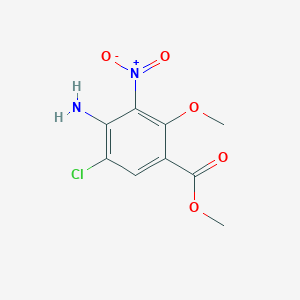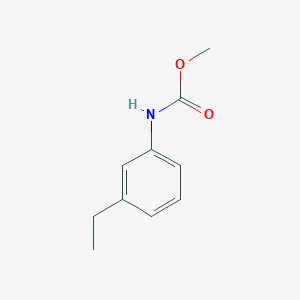
2,7-Dichloroquinazolin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Panaxoside Re involves extraction from ginseng roots. The process typically includes:
Extraction: The roots of Panax ginseng are extracted using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate Panaxoside Re.
Industrial Production Methods: In industrial settings, the production of Panaxoside Re involves large-scale extraction and purification processes. The roots are first dried and ground into a powder, followed by solvent extraction. The extract is then subjected to various purification steps, including filtration, concentration, and chromatography, to obtain high-purity Panaxoside Re .
Chemical Reactions Analysis
Types of Reactions: Panaxoside Re undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its glycoside moieties.
Substitution: Substitution reactions can occur at the hydroxyl groups present in its structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Panaxoside Re, which may exhibit different pharmacological properties .
Scientific Research Applications
Panaxoside Re has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of natural product chemistry and saponin biosynthesis.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Studied for its potential therapeutic effects in conditions such as Alzheimer’s disease, cardiovascular diseases, and diabetes.
Industry: Utilized in the development of health supplements and functional foods due to its beneficial health effects
Mechanism of Action
Panaxoside Re exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the interaction of lipopolysaccharides and Toll-like receptor 4, reducing inflammation.
Antioxidant Action: Scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective Action: Inhibits acetylcholinesterase and butyrylcholinesterase, providing neuroprotection in Alzheimer’s disease
Comparison with Similar Compounds
Panaxoside Re is compared with other ginsenosides such as:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
- Ginsenoside Rg1
- Ginsenoside Rg3
Uniqueness: Panaxoside Re is unique due to its optimal inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it particularly effective in neuroprotection .
Conclusion
Panaxoside Re is a significant compound with diverse pharmacological effects and scientific research applications. Its unique properties and mechanisms of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2,7-dichloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMJCRTQBMITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


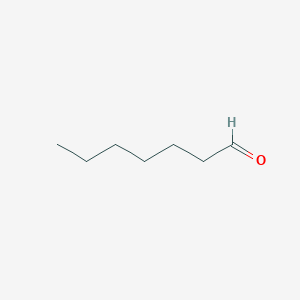

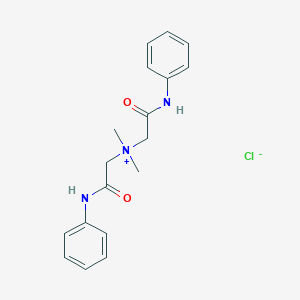
![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)


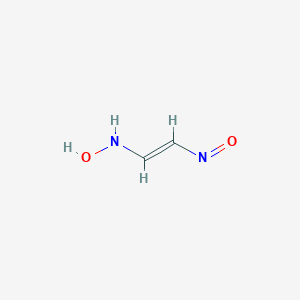
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
